N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidinone is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-enamide.
Phenylacetamide Derivatives: Compounds such as N-phenylacetamide have similar functional groups and may exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring, a phenyl group, and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
2411264-47-4 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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